REACTION_CXSMILES
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[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6]2>C(O)C.[Pd]>[OH:9][CH2:8][CH:7]1[CH2:6][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:4][CH:3]1[NH:2][CH3:1]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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CONCENTRATION
|
Details
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the filtrate is concentrated
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Type
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DISTILLATION
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Details
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the residue is distilled
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Name
|
|
Type
|
|
Smiles
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OCC1C(CN(C1)C(=O)OCC)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |